molecular formula C10H11Cl2NO2 B11739362 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine

Cat. No.: B11739362
M. Wt: 248.10 g/mol
InChI Key: LZBPSFCZOPLORF-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is a substituted dioxolane-methanamine derivative characterized by a 1,3-dioxolane ring fused to a 2,3-dichlorophenyl group and a methanamine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the dichlorophenyl group) and basicity (from the primary amine).

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

[2-(2,3-dichlorophenyl)-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-7(9(8)12)10(6-13)14-4-5-15-10/h1-3H,4-6,13H2

InChI Key

LZBPSFCZOPLORF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CN)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorophenyl and dioxolane derivatives.

    Cyclization Reaction: The 2,3-dichlorophenyl derivative undergoes a cyclization reaction with a dioxolane derivative under controlled conditions to form the dioxolane ring.

    Amination: The resulting intermediate is then subjected to amination, where a methanamine group is introduced to complete the synthesis of the target compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or dioxolane ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Substituents on Dioxolane/Phenyl Ring Functional Groups Molecular Formula Molecular Weight Key References
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine 2,3-Dichlorophenyl, methanamine 1,3-dioxolane, primary amine C₁₀H₁₁Cl₂NO₂* 248.10* -
Propiconazole 2,4-Dichlorophenyl, propyl, triazole-methyl 1,3-dioxolane, triazole C₁₅H₁₇Cl₂N₃O₂ 342.22
[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine 3-Methyl-dioxolane, phenyl, methanamine 1,3-dioxolane, primary amine C₁₁H₁₅NO₂ 193.25
1-[2-(2,4-Dichlorophenyl)-1-(methylsulfonyl)-1H-indol-3-yl]methanamine 2,4-Dichlorophenyl, indole, methylsulfonyl Indole, sulfonyl, primary amine C₁₆H₁₄Cl₂N₂O₂S 377.27
1-{4-[3-(3,5-Dichlorophenyl)-3-(trifluoromethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)phenyl}methanamine 3,5-Dichlorophenyl, trifluoromethyl-pyrrolidine Pyrrolidine, trifluoromethyl, amine C₁₉H₁₆Cl₂F₆N₂ 457.25

Note: Molecular formula and weight for the target compound are inferred based on structural analogs due to lack of direct evidence.

Key Observations:
  • Chlorine Substitution Patterns : The target compound’s 2,3-dichlorophenyl group differs from propiconazole’s 2,4-dichlorophenyl and the 3,5-dichlorophenyl in ’s pyrrolidine derivative . Chlorine position influences electronic effects and steric interactions, which may alter binding affinity in biological systems.
  • Functional Group Diversity : The indole-sulfonyl derivative () and pyrrolidine-trifluoromethyl compound () introduce heterocyclic or electron-withdrawing groups, which may enhance target specificity or metabolic stability compared to the simpler dioxolane-amine scaffold .

Biological Activity

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The 1,3-dioxolane structure is known for its versatility in synthesizing various biologically active compounds. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its synthesis and structure-activity relationships.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C10H12Cl2N2O2
  • Molecular Weight : 249.12 g/mol
  • SMILES Notation : Clc1ccccc1C(=O)OCC(N)C(=O)O

Synthesis

The synthesis of this compound typically involves the reaction of diols with appropriate aldehydes under acidic conditions. The process often utilizes catalysts such as Montmorillonite K10 to facilitate the formation of the dioxolane ring.

Antibacterial Activity

Research has indicated that compounds containing the 1,3-dioxolane moiety exhibit significant antibacterial activity against various strains. A study demonstrated that derivatives of 1,3-dioxolanes showed notable effectiveness against:

  • Staphylococcus aureus
  • Staphylococcus epidermidis
  • Enterococcus faecalis
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds . The presence of a dichlorophenyl group is believed to enhance this activity due to its electron-withdrawing properties.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Testing against Candida albicans revealed that most derivatives exhibited significant antifungal properties, with some achieving MIC values comparable to established antifungal agents like ketoconazole . The structure-activity relationship suggests that modifications on the dioxolane ring can lead to enhanced antifungal effects.

Case Studies and Research Findings

CompoundMIC (µg/mL)Activity TypeTarget Organism
Compound 1625AntibacterialStaphylococcus aureus
Compound 4625AntibacterialEnterococcus faecalis
Compound 61250AntifungalCandida albicans

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the dioxolane ring. For instance:

  • Chiral vs. Racemic Forms : Enantiomers may exhibit different levels of biological activity. Studies have shown that chiral forms often demonstrate superior antibacterial effects compared to their racemic counterparts .
  • Substituent Effects : The introduction of different aryl or alkyl groups can significantly alter the potency and spectrum of activity against bacteria and fungi.

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